
8-epi Lubiprostone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-epi Lubiprostone is a synthetic analog of Lubiprostone, a bicyclic fatty acid derived from prostaglandin E1. Lubiprostone is primarily used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation. It functions by activating type 2 chloride channels in the intestinal epithelial cells, promoting chloride secretion, and subsequently increasing intestinal fluid secretion and motility .
Métodos De Preparación
The synthesis of 8-epi Lubiprostone involves several steps, starting from prostaglandin E1. The synthetic route typically includes the following steps:
Oxidation: Prostaglandin E1 undergoes oxidation to form a key intermediate.
Cyclization: The intermediate is then cyclized to form the bicyclic core structure.
Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical structure of this compound.
Industrial production methods for this compound are similar to those used for Lubiprostone, involving large-scale synthesis with stringent control over reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
8-epi Lubiprostone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its therapeutic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Aplicaciones Científicas De Investigación
8-epi Lubiprostone has several scientific research applications:
Chemistry: It is used as a model compound to study the activation of chloride channels and the effects of various chemical modifications on its activity.
Biology: Researchers use it to investigate the physiological effects of chloride channel activation in various tissues.
Medicine: It is studied for its potential therapeutic applications in treating gastrointestinal disorders, similar to Lubiprostone.
Industry: It is used in the development of new drugs targeting chloride channels and related pathways
Mecanismo De Acción
8-epi Lubiprostone exerts its effects by activating type 2 chloride channels located on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of chloride-rich fluid into the intestinal lumen, increasing intestinal fluid secretion and motility. This mechanism helps alleviate symptoms associated with chronic idiopathic constipation and irritable bowel syndrome with constipation .
Comparación Con Compuestos Similares
8-epi Lubiprostone is compared with other similar compounds such as:
Linaclotide: Another drug used to treat chronic constipation, which works by activating guanylate cyclase-C receptors.
Elobixibat: A bile acid transporter inhibitor used for chronic constipation.
Plecanatide: Similar to Linaclotide, it activates guanylate cyclase-C receptors.
While all these compounds are used to treat chronic constipation, this compound is unique in its mechanism of action, specifically targeting type 2 chloride channels. This specificity may offer distinct therapeutic advantages and side effect profiles compared to other treatments .
Propiedades
Fórmula molecular |
C20H32F2O5 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
7-[(1S,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15+,17+/m0/s1 |
Clave InChI |
DBVFKLAGQHYVGQ-ZMSDIMECSA-N |
SMILES isomérico |
CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)(F)F |
SMILES canónico |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)
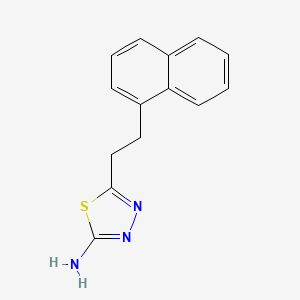
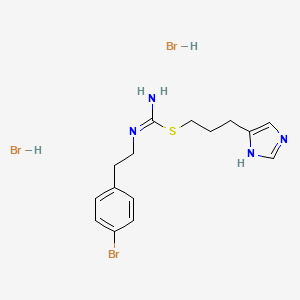
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)
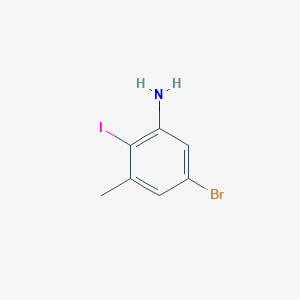
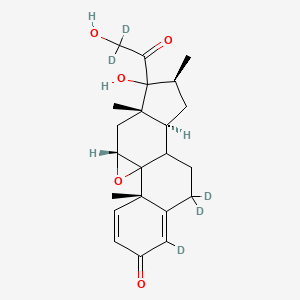
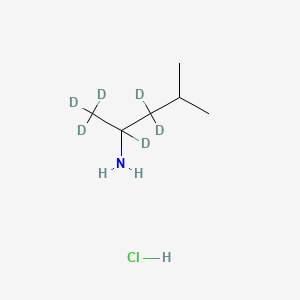
![3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13843675.png)

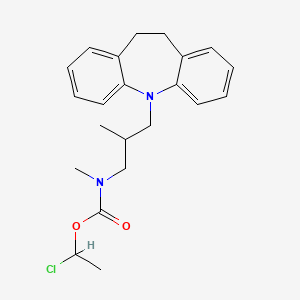
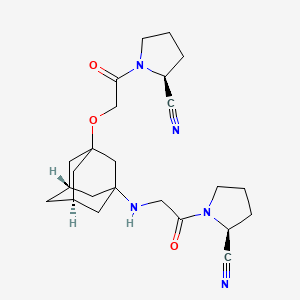
![6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)
